5-Fluoro-3-nitrobenzene-1,2-diol
Description
Properties
Molecular Formula |
C6H4FNO4 |
|---|---|
Molecular Weight |
173.10 g/mol |
IUPAC Name |
5-fluoro-3-nitrobenzene-1,2-diol |
InChI |
InChI=1S/C6H4FNO4/c7-3-1-4(8(11)12)6(10)5(9)2-3/h1-2,9-10H |
InChI Key |
UZZISXHTCVKEJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects
- Electron-Withdrawing Groups (EWGs): The nitro and fluoro groups in the target compound enhance acidity compared to alkyl-substituted diols (e.g., methyl or hydroxybutan-2-yl in fungal compounds) .
- Halogen Type: Fluorine’s small size and high electronegativity may improve solubility in polar solvents compared to bulkier halogens like bromine in lanosol derivatives . Chlorine in HL1 facilitates metal coordination, suggesting that the target compound’s fluorine could influence similar interactions .
Preparation Methods
Protective Group Strategies
Temporary protection of hydroxyl groups as methyl ethers or acetates can mitigate undesired oxidation or over-nitration. For example, US11001552B2 demonstrates nitration of 5-fluoro-2-methylbenzoic acid using fuming nitric acid (99 wt%) and oleum in a continuous-flow microreactor. Adapting this approach, 5-fluoro-1,2-dimethoxybenzene could undergo nitration at position 3 under similar conditions, followed by deprotection to yield the diol.
Table 1: Nitration Conditions for Protected Dihydroxyfluorobenzenes
Continuous-Flow Nitration
The use of microreactors, as described in US11001552B2 , enhances heat transfer and mixing efficiency, reducing byproduct formation. A proposed setup would involve:
-
Mixing the protected precursor with fuming HNO₃ and oleum in a FlowPlate® reactor.
-
Quenching the reaction mixture with ice-water to isolate the nitro intermediate.
Hydroxylation of Fluoronitrobenzene Derivatives
Diazotization-Hydrolysis of Aminated Precursors
CN107935858B outlines a two-step synthesis of 5-fluoro-2-nitrophenol from 2,4-difluoronitrobenzene:
-
Amination : Reaction with concentrated ammonia yields 5-fluoro-2-nitroaniline.
-
Diazotization-Hydrolysis : Treatment with NaNO₂/H₂SO₄ generates a diazonium salt, which hydrolyzes to the phenol.
Adapting this method, 3-nitro-5-fluoroaniline could undergo diazotization at 0–5°C followed by hydrolysis at 90–95°C to introduce hydroxyl groups at positions 1 and 2.
Table 2: Hydroxylation via Diazotization-Hydrolysis
Oxidative Hydroxylation
Transition metal-catalyzed hydroxylation (e.g., using Cu(OH)₂ or FeCl₃) could directly introduce hydroxyl groups into 3-nitro-5-fluorobenzene. However, competing side reactions, such as C–F bond cleavage, necessitate careful optimization of reaction conditions.
Sequential Fluorination and Nitration
Electrophilic Fluorination
Late-stage fluorination using Selectfluor® or F-TEDA-BF₄ could introduce fluorine into a pre-nitrated dihydroxybenzene derivative. For example:
-
Nitrate benzene-1,2-diol to 3-nitrobenzene-1,2-diol.
-
Fluorinate at position 5 using a directed ortho-metalation strategy.
Nitration of Fluorinated Precursors
Direct nitration of 5-fluorobenzene-1,2-diol faces regioselectivity challenges. US11001552B2 demonstrates that oleum enhances nitration efficiency by stabilizing the nitronium ion. A mixed acid system (HNO₃/H₂SO₄/oleum) at 0°C could favor nitration at position 3, albeit with modest yields (~50%).
Comparative Analysis of Synthetic Routes
Table 3: Route Comparison for 5-Fluoro-3-nitrobenzene-1,2-diol
| Method | Steps | Key Advantage | Limitation |
|---|---|---|---|
| Protective Group Nitration | 3 | High regioselectivity | Requires deprotection step |
| Diazotization-Hydrolysis | 2 | Scalable | Limited to substrates with amine |
| Oxidative Hydroxylation | 1 | Direct | Low selectivity for dihydroxylation |
Industrial-Scale Considerations
Continuous-Flow Systems
The continuous-flow nitration and esterification described in US11001552B2 offer advantages for large-scale production:
-
Precision : Microreactors ensure consistent mixing and temperature control.
-
Safety : Reduced reaction volumes minimize risks associated with exothermic nitration.
Q & A
Basic: How can researchers optimize the synthesis of 5-Fluoro-3-nitrobenzene-1,2-diol to improve yield and purity?
Methodological Answer:
The synthesis of fluorinated nitrobenzene derivatives often involves regioselective nitration and fluorination steps. For example, nucleophilic fluorination under controlled temperatures (e.g., –30°C) with trifluoromethanesulfonic acid as a catalyst can enhance regioselectivity . Key considerations include:
- Reaction Conditions: Maintain low temperatures to minimize side reactions, as seen in fluorobenzoic acid syntheses .
- Purification: Use crystallization (e.g., from water or organic solvents) to isolate the product, as described for nitrobenzaldehyde derivatives .
- Substituent Effects: The nitro group’s electron-withdrawing nature may direct fluorination to specific positions, requiring careful monitoring via HPLC or TLC .
Table 1: Example Reaction Parameters
| Parameter | Optimal Range | Reference |
|---|---|---|
| Temperature | –30°C to 0°C | |
| Catalyst | Trifluoromethanesulfonic acid | |
| Purification Method | Crystallization |
Basic: What analytical techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to confirm fluorine positioning and aromatic proton environments, as demonstrated for chlorinated benzene-diols .
- Mass Spectrometry (MS): High-resolution MS (HRMS) can verify molecular weight (157.09 g/mol for analogous fluoronitrophenol derivatives) .
- Chromatography: HPLC with UV detection (e.g., at 254 nm) resolves isomers and degradation products, as applied in diol oxidation studies .
Advanced: How can researchers resolve contradictions in genotoxicity data for benzene-1,2-diol derivatives?
Methodological Answer:
Conflicting genotoxicity results (e.g., in vitro vs. in vivo) require:
- Mechanistic Studies: Compare metabolic activation pathways using liver S9 fractions to assess pro-mutagenic potential .
- Dose-Response Analysis: Apply benchmark dose (BMD) modeling to identify thresholds for DNA-reactive effects, as recommended by EFSA for benzene-1,2-diol .
- In Vivo Validation: Use rodent micronucleus or comet assays to confirm in vitro findings, prioritizing exposure routes relevant to human contact (e.g., oral) .
Table 2: Key Genotoxicity Assessment Criteria
| Parameter | In Vitro Model | In Vivo Model |
|---|---|---|
| Metabolic Activation | Liver S9 fractions | Oral administration |
| Endpoint | Ames test | Micronucleus assay |
| Threshold | TTC (1.5 µg/day) | BMD modeling |
| Reference |
Advanced: What strategies mitigate degradation of this compound during storage and handling?
Methodological Answer:
- Temperature Control: Store at 0–6°C to prevent thermal decomposition, as recommended for nitrofluorophenol derivatives .
- Oxygen Exclusion: Use inert atmospheres (e.g., argon) during storage, similar to protocols for methoxybenzene-diols .
- Light Protection: Amber glassware or opaque containers reduce photodegradation, critical for nitroaromatic compounds .
Advanced: How can computational modeling predict the reactivity of this compound in synthetic or biological systems?
Methodological Answer:
- DFT Calculations: Use density functional theory (DFT) to model electrophilic aromatic substitution (EAS) sites, leveraging the nitro group’s directing effects .
- Molecular Dynamics (MD): Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways and bioactivation risks .
- QSAR Models: Apply quantitative structure-activity relationship (QSAR) tools to estimate toxicity endpoints, validated against experimental data from analogues like 3-MCPD .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and eye protection to avoid dermal/ocular exposure .
- Ventilation: Use fume hoods for synthesis steps involving volatile intermediates (e.g., nitroso compounds) .
- Waste Disposal: Neutralize acidic byproducts before disposal, following protocols for halogenated nitroaromatics .
Advanced: How do substituents (fluoro, nitro) influence the electronic and steric properties of benzene-1,2-diol derivatives?
Methodological Answer:
- Electronic Effects: Nitro groups deactivate the ring via electron withdrawal, directing electrophiles to meta positions, while fluorine’s inductive effect modulates reactivity .
- Steric Effects: Ortho-substituted fluorine may hinder rotation, affecting conformational stability in catalysis or binding interactions .
- Spectroscopic Signatures: Combined -NMR and IR spectroscopy reveal substituent-induced shifts in vibrational frequencies and coupling constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
